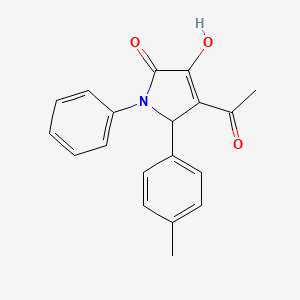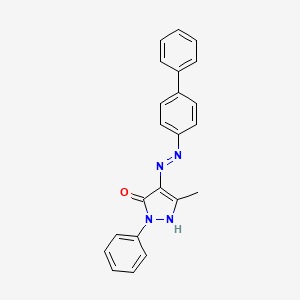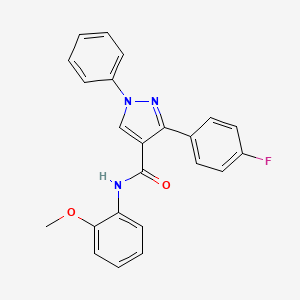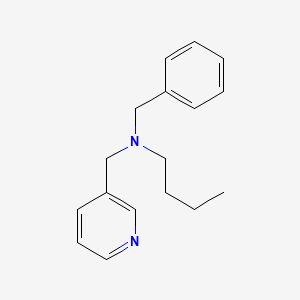![molecular formula C18H20O3 B5077990 2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5077990.png)
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with ethylphenoxy and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol and 5-methylbenzaldehyde.
Etherification: The first step involves the etherification of 2-ethylphenol with ethylene oxide to form 2-(2-ethylphenoxy)ethanol.
Further Etherification: The resulting 2-(2-ethylphenoxy)ethanol is then subjected to another etherification reaction with ethylene oxide to produce 2-[2-(2-ethylphenoxy)ethoxy]ethanol.
Formylation: Finally, the formylation of 2-[2-(2-ethylphenoxy)ethoxy]ethanol is carried out using a suitable formylating agent, such as paraformaldehyde, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: 2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzoic acid.
Reduction: 2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives, depending on the specific electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving aldehyde-containing compounds.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic ring and substituents may interact with hydrophobic pockets in biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde: Similar in structure but with a methoxy group instead of an ethyl group.
2-[2-(2-ethylphenoxy)ethoxy]benzaldehyde: Lacks the methyl group on the benzene ring.
2-[2-(2-ethylphenoxy)ethoxy]-4-methylbenzaldehyde: The methyl group is positioned differently on the benzene ring.
Uniqueness
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its similar compounds.
Eigenschaften
IUPAC Name |
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-15-6-4-5-7-17(15)20-10-11-21-18-9-8-14(2)12-16(18)13-19/h4-9,12-13H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOTPKZPNTQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(3-acetylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5077907.png)


![4-(4-ethoxyphenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5077920.png)
![9-acetyl-14-phenyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B5077939.png)
![5-(1-{[4-(diethylamino)-1-methylbutyl]amino}ethylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5077955.png)
![(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5077959.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5077963.png)

![N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5077979.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5077985.png)
![Propan-2-yl 6-methyl-2-{[(pentafluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5077995.png)
![1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide](/img/structure/B5078006.png)

